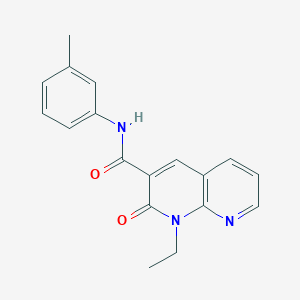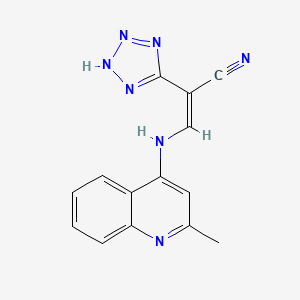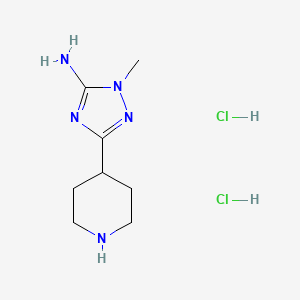![molecular formula C22H23N3O3 B2823699 7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1206986-13-1](/img/structure/B2823699.png)
7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups including a tert-butyl group, a p-tolyl group (which is a toluene derivative), and a 1,2,4-oxadiazole ring. These functional groups can have various effects on the properties and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the tert-butyl group is known for its unique reactivity pattern due to its crowded nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the tert-butyl group is known to be sterically hindered, which can affect the compound’s reactivity .Applications De Recherche Scientifique
Molecular Structure and Crystallography
Studies on compounds structurally related to "7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" focus on the molecular and crystal structures. For example, research on benzyl-tert-butyl-phenylpyrazolo[3,4-d]oxazines, which share similar structural motifs, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. These compounds exhibit a range of intermolecular interactions, including C-H...O and C-H...N hydrogen bonds, forming complex sheets or three-dimensional frameworks depending on the substituents' nature. The oxazine ring in these compounds adopts a half-chair conformation, indicating the structural flexibility and potential for diverse molecular interactions (Castillo et al., 2009).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of related heterocyclic compounds, such as pyrazolo[1,5-d][1,2,4]triazines and 1,2,4-oxadiazole derivatives, explores the methodologies for constructing complex molecules with potential biological and material applications. For instance, the synthesis of a functionally selective inverse agonist at the benzodiazepine site of GABA(A) receptors demonstrates the potential pharmacological applications of these molecular frameworks. The compound exhibits good oral bioavailability and CNS penetration, enhancing cognition in animal models without the adverse effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Material Science Applications
Compounds with the 1,2,4-oxadiazole moiety and related structures are investigated for their potential applications in material science, such as organic electronics or photonics. For example, studies on star-shaped molecules incorporating oxadiazole units and carbazole arms reveal their utility as highly efficient and stable blue light emitters for optoelectronic devices. The design of such molecules emphasizes the importance of structural features like the donor–π–acceptor (D–π–A) configuration in achieving high photoluminescence efficiency and stability, underscoring the relevance of chemical design in material science applications (He et al., 2015).
Propriétés
IUPAC Name |
7-tert-butyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-7-15(8-6-14)21-23-19(28-24-21)12-25-17-10-9-16(22(2,3)4)11-18(17)27-13-20(25)26/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMZLJKVUMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

